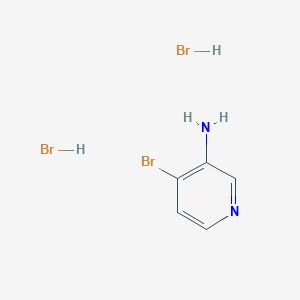
4-Bromo-pyridin-3-ylamine dihydrobromide
説明
4-Bromo-pyridin-3-ylamine dihydrobromide is a useful research compound. Its molecular formula is C5H7Br3N2 and its molecular weight is 334.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-pyridin-3-ylamine dihydrobromide is an organic compound with significant biological activity, particularly in pharmacological applications. This compound is characterized by the presence of a bromine atom and an amino group on a pyridine ring, which contribute to its unique chemical reactivity and potential therapeutic effects.
- Molecular Formula : C5H6BrN2·2HBr
- Molecular Weight : 269.92 g/mol
- Appearance : Typically appears as a white to off-white solid.
Synthesis Methods
The synthesis of this compound generally involves:
- Direct Bromination : The pyridine ring undergoes bromination using bromine or a brominating agent.
- Amine Formation : An amine group is introduced through nucleophilic substitution reactions.
This compound exhibits its biological activity primarily through interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : The compound can modulate receptor activity, particularly in neurotransmitter systems, which may have implications for treating neurological disorders.
Pharmacological Applications
Research has indicated several pharmacological applications for this compound:
- Anticancer Activity : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10.5 | |
| MCF-7 | 8.3 | |
| A549 | 12.1 |
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases, showing potential in reducing neuronal apoptosis.
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of this compound on HeLa and MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations, suggesting its potential as a chemotherapeutic agent. -
Neuroprotection in Animal Models :
In a rodent model of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function, indicating its potential utility in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
A comparison between this compound and related compounds highlights its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Amino-4-bromopyridine | C5H5BrN2 | Moderate anti-inflammatory |
| 4-Amino-pyridine | C5H6N2 | Weak cytotoxicity |
| 2-Bromo-pyridine | C5H4BrN | Limited receptor interaction |
特性
IUPAC Name |
4-bromopyridin-3-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.2BrH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWGSZFBRXTPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















